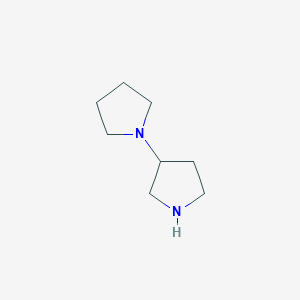

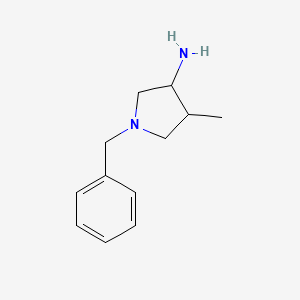

1,3'-Bipyrrolidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of bipyrrolidine derivatives has been approached through various methods. One paper describes a one-pot, three-component route to chiral 3,3'-bipyrroles, which could be related to the synthesis of 1,3'-bipyrrolidine derivatives . Another study details the synthesis of chiral tetradentate ligands using 2,2'-bipyrrolidine, which demonstrates the versatility of bipyrrolidine as a chiral core . A general method for the synthesis of 1,3'-bipyrroles is also reported, which involves constructing a pyrrole ring on the nitrogen of a substituted 1H-pyrrole . These methods highlight the synthetic accessibility of bipyrrolidine derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of bipyrrolidine derivatives has been elucidated using various techniques, including X-ray crystallography and DFT calculations. The axial chirality of bipyrrole was anticipated and confirmed by separating the racemates on a chiral column and subsequent CD spectra of the enantiomers . The conformation of the dibromopyrrolidine ring, a related structure, was reported as a slightly deformed envelope, which could provide insights into the conformational preferences of bipyrrolidine derivatives .

Chemical Reactions Analysis

Bipyrrolidine derivatives participate in a variety of chemical reactions. The synthesis of cis-3,4-dibromopyrrolidine and its structural studies suggest that the bipyrrolidine ring can undergo halogenation reactions . Additionally, the synthesis of novel dispiropyrrolidines through [3+2] cycloaddition reactions with thiazolidinedione and rhodanine derivatives indicates that bipyrrolidine derivatives can be used in cycloaddition reactions to generate complex structures with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyrrolidine derivatives are influenced by their molecular structure and the nature of their substituents. While specific data on this compound is not provided, the studies of related compounds suggest that these derivatives exhibit a range of properties that make them suitable for applications in medicinal chemistry and as intermediates in organic synthesis. For instance, the antitumor activity of 2, 3'-bipyrrole derivatives against different cancer cell lines indicates that bipyrrolidine derivatives may possess significant biological activities .

Aplicaciones Científicas De Investigación

Chiral Applications

- Chiral Motif : 2,2′‐Bipyrrolidine is a useful chiral motif as chiral ligands, auxiliaries, and Lewis bases in various asymmetric transformations. It is utilized in chemical syntheses due to its chiral properties and can be obtained through methods like photodimerization of pyrrolidine followed by optical resolution with tartaric acid (Li, 2012).

Catalysis

- Organocatalysis in Asymmetric Reactions : A class of C2-symmetric 3,3′-dialkoxy-2,2′-bipyrrolidines has been developed for asymmetric organocatalytic Diels–Alder reactions, demonstrating its potential as an effective organocatalyst (Ma et al., 2009); (Ma et al., 2010).

- Catalytic Activity in Oxidation : Bipyrrolidine-based iron complexes have been investigated for their catalytic activity and selectivity in the oxidation of hydrocarbons (Olivo et al., 2013).

Coordination Chemistry and Magnetic Properties

- Coordination Complexes and Magnetism : Research has been conducted on bipyrrolidine-based coordination complexes, examining their structural and magnetic properties. This includes studies on ferromagnetic coupling in dihydrogenpyrophosphate complexes of cobalt(II) and nickel(II) (Greenfield et al., 2015).

Asymmetric Synthesis

- Asymmetric Cycloaddition Catalysis : Novel chiral bipyrrolidine-derived phosphine ligands have been synthesized for use in asymmetric [3+2] cycloaddition reactions, providing a method for the synthesis of highly substituted pyrrolidines (Gu et al., 2012).

Structural Studies

- Stereochemistry in Ligands : Studies have explored the stereochemistry of bipyrrolidine-based sequential polydentate ligands around Ru(ii), providing insights into the binding behavior and chirality at the metal center (Popowski et al., 2016).

Mecanismo De Acción

Target of Action

It’s worth noting that pyrrolidine derivatives, which include 1,3’-bipyrrolidine, are often used as building blocks in pharmaceuticals . They are known to interact with various biological targets, depending on their specific structures and functional groups .

Mode of Action

Pyrrolidine derivatives are known for their versatility in drug design due to their sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage . These properties allow them to interact effectively with their targets, leading to various biological effects.

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in a wide range of biochemical processes . For instance, they are used in the synthesis of various biologically active compounds, including quinazolinones and triazoloquinazolinones .

Result of Action

Compounds containing the pyrrolidine scaffold are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

The action, efficacy, and stability of 1,3’-Bipyrrolidine can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the synthesis of [2,2’-Bipyrrolidine]-1,1’-disulfonic acid, a related compound, was carried out at 0–5°C

Análisis Bioquímico

Biochemical Properties

1,3’-Bipyrrolidine plays a significant role in biochemical reactions, particularly as a building block in pharmaceutical and fine chemical manufacturing . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a histamine H3 receptor antagonist . The interactions of 1,3’-Bipyrrolidine with these biomolecules are crucial for its biochemical activity, influencing the binding affinity and specificity of the compound.

Cellular Effects

1,3’-Bipyrrolidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 1,3’-Bipyrrolidine have been shown to interact with histamine receptors, affecting cellular signaling and response . These interactions can lead to changes in cellular behavior, including alterations in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of 1,3’-Bipyrrolidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity. For instance, 1,3’-Bipyrrolidine derivatives have been studied for their ability to inhibit histamine H3 receptors, which play a role in neurotransmission and immune response . These interactions can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3’-Bipyrrolidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,3’-Bipyrrolidine can maintain its activity over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to 1,3’-Bipyrrolidine in in vitro and in vivo studies has shown consistent effects on cellular function, indicating its potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of 1,3’-Bipyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission and immune response. At higher doses, 1,3’-Bipyrrolidine may cause toxic or adverse effects . Studies have shown that there is a threshold dosage beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1,3’-Bipyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biochemical activity . Understanding the metabolic pathways of 1,3’-Bipyrrolidine is crucial for predicting its pharmacokinetics and pharmacodynamics in biological systems.

Transport and Distribution

The transport and distribution of 1,3’-Bipyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of 1,3’-Bipyrrolidine can affect its overall efficacy and toxicity, making it important to study its transport mechanisms in detail.

Subcellular Localization

1,3’-Bipyrrolidine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, localization to the nucleus or mitochondria may enhance its interactions with specific biomolecules, thereby modulating its biochemical effects.

Propiedades

IUPAC Name |

1-pyrrolidin-3-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZLSTDPRQSZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562383 | |

| Record name | 1,3'-Bipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

267241-99-6 | |

| Record name | 1,3'-Bipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 1,3'-bipyrrolidine benzamide derivatives interact with the histamine H3 receptor, and what are the downstream effects of this interaction?

A: While the provided abstracts don't delve into the specific binding interactions, they highlight that this compound benzamide derivatives act as antagonists at the histamine H3 receptor [, ]. As antagonists, these compounds bind to the H3 receptor and block its activation by the endogenous ligand, histamine. This inhibition can modulate the release of various neurotransmitters in the brain, including histamine, acetylcholine, and dopamine, ultimately influencing a range of physiological processes such as sleep-wake cycles, cognition, and appetite.

Q2: What are the structure-activity relationships (SAR) observed for this compound derivatives as histamine H3 receptor antagonists?

A: The research highlights modifications to the core this compound structure to enhance its potency and selectivity for the H3 receptor []. For instance, replacing the benzimidazole moiety with a 3,4-dihydroisoquinolin-1(2H)-one scaffold led to the development of compound 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one (specifically, compound 39 in the study), which demonstrated improved in vitro binding and functional activity at the H3 receptor compared to the initial benzimidazole derivatives []. This suggests that the 3,4-dihydroisoquinolin-1(2H)-one moiety plays a crucial role in enhancing the interaction with the H3 receptor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)

![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)